Isopropyl-b-D-thiogalactopyranoside, dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl-b-D-thiogalactopyranoside, dioxane is a synthetic compound widely used in molecular biology. It is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon. This compound is particularly significant in the induction of protein expression in bacterial systems, especially in Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl-b-D-thiogalactopyranoside, dioxane is synthesized through a series of chemical reactions involving the thioglycosidic bond formation. The synthesis typically involves the reaction of isopropyl alcohol with thiogalactose under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents. The process includes the purification of the final product to ensure it meets the required standards for use in molecular biology applications .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-b-D-thiogalactopyranoside, dioxane primarily undergoes substitution reactions. It is known for its stability and resistance to hydrolysis, which makes it a reliable inducer in molecular biology experiments .

Common Reagents and Conditions

The compound is typically used in conjunction with other reagents such as X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies. The reaction conditions often involve aqueous solutions and controlled temperatures to maintain the stability of the compound .

Major Products Formed

The major product formed from the reactions involving this compound is the induction of β-galactosidase activity in bacterial cells. This activity is crucial for the expression of genes under the control of the lac operon .

Scientific Research Applications

Isopropyl-b-D-thiogalactopyranoside, dioxane has a wide range of applications in scientific research:

Mechanism of Action

Isopropyl-b-D-thiogalactopyranoside, dioxane functions by binding to the lacI repressor and altering its conformation. This binding prevents the repression of the β-galactosidase coding gene lacZ, thereby allowing the transcription of genes in the lac operon. The compound’s non-hydrolyzable nature ensures that its concentration remains constant during experiments, providing reliable induction of gene expression .

Comparison with Similar Compounds

Similar Compounds

Allolactose: A natural lactose metabolite that also induces the lac operon but is metabolizable by the cell.

Uniqueness

This compound is unique due to its stability and non-metabolizable nature, making it a preferred choice for consistent and reliable induction of gene expression in molecular biology experiments .

Properties

IUPAC Name |

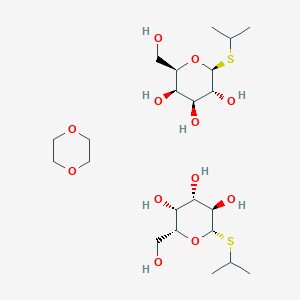

1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUMJNCJAWLIHU-ADRDRVNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2587561.png)

![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)